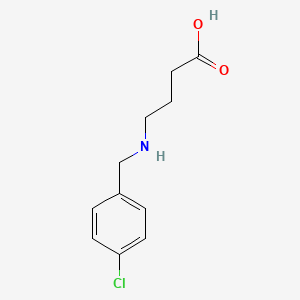![molecular formula C18H21NO4 B11206999 3-{[(2-Ethylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11206999.png)
3-{[(2-Ethylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2-Ethylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between a dioxaspiro undecane and an ethylphenylamino group. Spiro compounds are known for their diverse biological activities and applications in various fields such as medicine, catalysis, and optical materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Ethylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the reaction of 2-ethylphenylamine with a suitable spirocyclic precursor. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the spiro linkage. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality compounds suitable for various applications .
化学反応の分析
Types of Reactions
3-{[(2-Ethylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols; reactions often conducted in polar solvents.
Major Products
科学的研究の応用
3-{[(2-Ethylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits biological activities such as antifungal, insecticidal, and antitumor properties.
Medicine: Potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the production of optical materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-{[(2-Ethylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
- 3-{[(2-Methylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-{[(3-Methyl-2-thienyl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Uniqueness
Compared to similar compounds, 3-{[(2-Ethylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione stands out due to its specific ethyl substitution, which can influence its reactivity and biological activity. This unique structural feature may enhance its selectivity and potency in various applications .
特性
分子式 |
C18H21NO4 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
3-[(2-ethylanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C18H21NO4/c1-2-13-8-4-5-9-15(13)19-12-14-16(20)22-18(23-17(14)21)10-6-3-7-11-18/h4-5,8-9,12,19H,2-3,6-7,10-11H2,1H3 |
InChIキー |
IEDJIPFUNKQQEE-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1NC=C2C(=O)OC3(CCCCC3)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


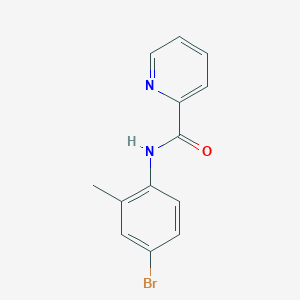
![5-bromo-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B11206921.png)
![N-(2,5-dimethoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11206922.png)
![N-(4-cyanophenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B11206930.png)
![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11206937.png)
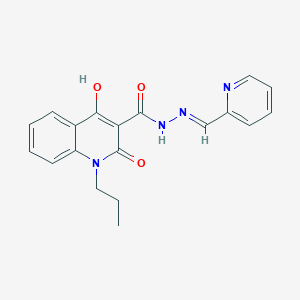
![2-fluoro-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B11206954.png)
![[3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B11206962.png)
![4-(4-Bromophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11206978.png)
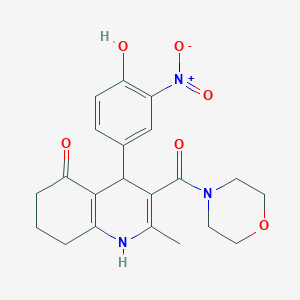

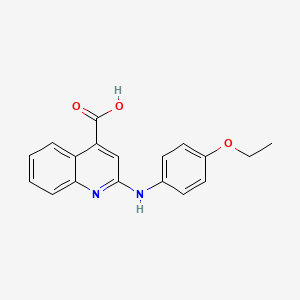
![4-[2-({5,7-Diphenylpyrrolo[2,3-D]pyrimidin-4-YL}amino)ethyl]benzenesulfonamide](/img/structure/B11207021.png)
